molecular formula C8H8O2 B12631093 3-(3-Methoxyprop-1-yn-1-yl)furan CAS No. 919097-05-5

3-(3-Methoxyprop-1-yn-1-yl)furan

Cat. No.: B12631093
CAS No.: 919097-05-5
M. Wt: 136.15 g/mol
InChI Key: DMLFJVZTXDRJOM-UHFFFAOYSA-N
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Description

3-(3-Methoxyprop-1-yn-1-yl)furan is an organic compound with the molecular formula C8H8O2 It is a furan derivative characterized by the presence of a methoxypropynyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyprop-1-yn-1-yl)furan typically involves the alkylation of furan with a suitable methoxypropynyl halide under basic conditions. The reaction can be carried out using a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is usually heated to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyprop-1-yn-1-yl)furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triple bond in the methoxypropynyl group to a double or single bond.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of substituted furans.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced forms of the methoxypropynyl group.

    Substitution: Substituted furans with various functional groups.

Scientific Research Applications

3-(3-Methoxyprop-1-yn-1-yl)furan has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyprop-1-yn-1-yl)furan involves its interaction with specific molecular targets. The methoxypropynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methoxyprop-1-yn-1-yl)benzaldehyde: Similar structure but with a benzaldehyde group instead of a furan ring.

    3-(3-Methoxyprop-1-yn-1-yl)thiophene: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

3-(3-Methoxyprop-1-yn-1-yl)furan is unique due to the presence of both a furan ring and a methoxypropynyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

919097-05-5

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

IUPAC Name

3-(3-methoxyprop-1-ynyl)furan

InChI

InChI=1S/C8H8O2/c1-9-5-2-3-8-4-6-10-7-8/h4,6-7H,5H2,1H3

InChI Key

DMLFJVZTXDRJOM-UHFFFAOYSA-N

Canonical SMILES

COCC#CC1=COC=C1

Origin of Product

United States

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